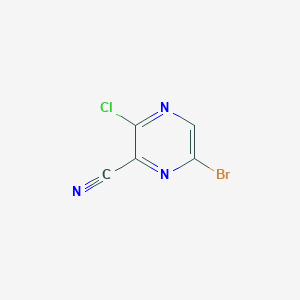

6-Bromo-3-chloropyrazine-2-carbonitrile

説明

6-Bromo-3-chloropyrazine-2-carbonitrile (C₅HBrClN₃, MW: 218.5 g/mol) is a halogenated pyrazine derivative characterized by bromine (position 6), chlorine (position 3), and a nitrile group (position 2). It is synthesized via diazotization and halogenation reactions, achieving an 85% yield with a melting point of 98–100°C . Its ¹H NMR spectrum in DMSO-d₆ shows a singlet at δ 9.08 ppm, indicative of a deshielded aromatic proton due to electron-withdrawing substituents . The compound is widely used as a precursor in pharmaceutical synthesis, particularly in cross-coupling reactions to generate kinase inhibitors .

Structure

2D Structure

特性

IUPAC Name |

6-bromo-3-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClN3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOLIJWZYYNLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743850 | |

| Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257072-34-6 | |

| Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Halogenation via Chlorination and Bromination of Pyrazine Precursors

A scalable and efficient method involves stepwise chlorination and bromination of pyrazine derivatives, starting from 3-aminopyrazine-2-carboxylate or related esters.

- Step 1: Chlorination

Using N-chlorosuccinimide (NCS) or phosphorus oxychloride as chlorinating agents under controlled temperature (around 80–90°C) in solvents such as acetonitrile or chlorobenzene, 3-aminopyrazine derivatives are selectively chlorinated at position 3 or 6. - Step 2: Diazotization and Bromination

The chlorinated intermediate undergoes diazotization followed by bromination using aqueous hydrogen bromide and sodium nitrite at low temperature (0°C), leading to the introduction of bromine at the desired position. - Step 3: Hydrolysis and Further Functionalization

Hydrolysis under alkaline conditions converts esters to acids or amides, followed by rearrangements or protective group removals to yield 6-bromo-3-chloropyrazine derivatives.

- Higher yields (up to 92%)

- Solid intermediates allow easy purification by recrystallization without chromatography

- Suitable for scale-up with cost-effective reagents and mild conditions

Example Data from Patent CN108101857B:

| Step | Reagents/Conditions | Product Yield | Notes |

|---|---|---|---|

| Chlorination | NCS, Acetonitrile, 82°C, 12 h | 92% | Bright green crystals obtained |

| Diazotization/Bromination | 40% HBr, NaNO2, 0°C, 30 min | 87% | White solid product after extraction |

| Hydrolysis | Alkali conditions | High | Conversion to acid derivatives |

Chlorination of 3-Hydroxy-6-bromopyrazine-2-amide

Another method starts from 3-hydroxy-6-bromopyrazine-2-amide, which is chlorinated to form this compound or related dichlorinated pyrazines.

- Reagents: Phosphorus oxychloride (POCl3) as chlorinating agent, lithium chloride or potassium chloride as inorganic chloride source, and bases such as triethylamine or diisopropylethylamine.

- Solvents: Preferably solvent-free or toluene/acetonitrile as solvent.

- Temperature: 30–110°C, optimally 50–90°C.

- Reaction Time: About 1 hour stirring at elevated temperature.

- Workup: Quenching in ice water, filtration, and slurry with isopropanol to isolate the product.

- Formation of regioisomeric impurities such as 3-bromo-6-chloropyrazine-2-carbonitrile and 3-chloro-6-bromopyrazine-2-carbonitrile, which are difficult to remove and impact the purity of the key intermediate.

Example Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Starting material | 3-hydroxy-6-bromopyrazine-2-amide (10 g) |

| Chlorinating agent | POCl3 (28 g) |

| Inorganic chloride | LiCl (1.94 g) |

| Base | Diisopropylethylamine (17.78 g) |

| Temperature | 50°C initial heating, then 80°C for 1 hour |

| Workup | Quenching with ice water, filtration |

| Product yield | 6.6 g (pale yellow solid) |

Synthesis of 3-Chloropyrazine-2-carbonitrile as a Related Intermediate

Preparation of 3-chloropyrazine-2-carbonitrile from 3-hydroxypyrazine-2-carboxamide is relevant as a comparative method.

- Reagents: Phosphorus oxychloride and diisopropylethylamine in chlorobenzene.

- Conditions: 0–90°C, overnight reaction.

- Purification: Silica gel column chromatography.

- Yield: Approximately 79%.

This method provides insight into chlorination conditions applicable to pyrazine nitrile derivatives.

Summary Table of Key Preparation Methods

| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-aminopyrazine-2-carboxylate | NCS, HBr, NaNO2, alkali | 0–82°C, stepwise | 87–92 | Scalable, high yield, simple purification |

| 2 | 3-hydroxy-6-bromopyrazine-2-amide | POCl3, LiCl, diisopropylethylamine | 50–80°C, 1 h | ~66 | Impurity formation requires careful control |

| 3 | 3-hydroxypyrazine-2-carboxamide | POCl3, diisopropylethylamine | 0–90°C, overnight | 79 | Requires chromatography for purification |

Research Findings and Considerations

- Impurity Management: In the chlorination of 3-hydroxy-6-bromopyrazine-2-amide, regioisomeric impurities are significant and require optimized reaction conditions and purification strategies to maintain product quality.

- Base Selection: Triethylamine and diisopropylethylamine are preferred bases, with triethylamine often favored for cost and reactivity balance.

- Solvent Effects: Solvent-free conditions or use of toluene/acetonitrile optimize reaction efficiency and reduce by-product formation.

- Temperature Control: Maintaining reaction temperature within 50–90°C is critical for yield and selectivity.

- Scalability: The stepwise halogenation and functional group manipulation routes are amenable to scale-up, with solid intermediates facilitating isolation and purification.

化学反応の分析

Types of Reactions

6-Bromo-3-chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Chemical Synthesis

Building Block for Heterocycles

- 6-Bromo-3-chloropyrazine-2-carbonitrile is frequently used as a precursor in the synthesis of more complex heterocyclic compounds. Its bromine and chlorine atoms can be substituted with other functional groups, allowing for the creation of a variety of derivatives that are useful in both academic research and industrial applications .

Reactivity and Functionalization

- The compound can undergo several types of reactions:

- Substitution Reactions: The halogen atoms can be replaced with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

- Oxidation and Reduction Reactions: The cyano group can be oxidized or reduced to form carboxylic acids or alcohols, respectively.

- Coupling Reactions: It can participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form biaryl compounds with extended conjugation .

Medicinal Chemistry

Potential Bioactive Molecule

- Research indicates that this compound may possess bioactive properties, making it a candidate for drug development. Studies have explored its potential as an antimicrobial and anticancer agent, highlighting its importance in pharmaceutical research .

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the preparation of antiviral agents like favipiravir, which has shown efficacy against influenza and coronaviruses. The ability to modify its structure enhances its therapeutic potential .

Industrial Applications

Chemical Intermediates

- In industrial settings, this compound is used in the production of advanced materials and as a chemical intermediate in various synthesis pathways. Its stability and reactivity make it suitable for large-scale applications .

Material Science

- The compound's unique properties allow it to be incorporated into materials science applications, where it can contribute to the development of new materials with specific functionalities .

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Halogenated pyrazine derivative | Medicinal chemistry, chemical synthesis |

| 3-Bromo-6-chloropyridine-2-carbonitrile | Similar structure but different reactivity | Used as a building block for pyridine derivatives |

| 2-Bromo-6-chloropyridine | Less complex than pyrazine derivatives | Limited applications compared to pyrazines |

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study investigated the antimicrobial properties of halogenated pyrazines, including this compound. Results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Synthesis of Antiviral Agents:

作用機序

The mechanism of action of 6-Bromo-3-chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms allows for unique binding interactions, which can modulate the activity of the target molecules. The nitrile group also plays a role in the compound’s reactivity and binding affinity .

類似化合物との比較

Structural and Physical Properties

Key differences arise from substituent types, positions, and functional groups:

Key Observations :

- Melting Points : The higher melting point of this compound (98–100°C vs. 93–94°C for 3,6-dichloro analog) reflects stronger intermolecular forces due to bromine’s polarizability .

- Substituent Effects : Electron-withdrawing groups (e.g., CN, CF₃) enhance electrophilicity, enabling nucleophilic substitutions. The trifluoromethyl group in 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile improves metabolic stability in drug candidates .

生物活性

Overview

6-Bromo-3-chloropyrazine-2-carbonitrile (BCNU) is a heterocyclic compound with significant biological activity, particularly in the context of cancer treatment. Its molecular formula is C5HBrClN3, and it has a molecular weight of 218.44 g/mol. This compound functions primarily as a nucleophilic cyanation agent, playing a critical role in biochemical reactions that lead to cell death, especially in malignant gliomas and astrocytoma cells.

The biological activity of this compound can be attributed to its ability to bind with amino groups on proteins through its cyano group. This interaction results in the crosslinking of proteins, disrupting their normal functions and leading to apoptosis in targeted cells. The following sections detail the specific pathways and effects associated with this compound.

Target and Mode of Action

- Target : The primary target for BCNU is the amino groups on proteins within cancer cells.

- Mode of Action : Upon binding, BCNU induces crosslinking of proteins, which can trigger cell death through various pathways including:

- Apoptosis : Programmed cell death characterized by distinct morphological changes and DNA fragmentation.

- Cell Cycle Arrest : Interference with normal cell cycle progression, particularly in cancerous cells.

Cellular Effects

BCNU exhibits profound effects on various cell types, particularly cancer cells. Research indicates that it is effective against several types of cancer, including:

| Cancer Type | Effectiveness |

|---|---|

| Astrocytoma | High |

| Malignant Gliomas | High |

| Other Cancer Types | Variable |

In laboratory settings, BCNU has shown stability under inert atmospheres at temperatures between 2-8°C, which is crucial for maintaining its efficacy during storage and application.

Case Studies and Experimental Data

-

Study on Malignant Gliomas :

- In a controlled study involving malignant glioma cell lines, BCNU demonstrated a significant reduction in cell viability compared to control groups. The IC50 (half-maximal inhibitory concentration) values were found to be notably low, indicating high potency against these cells.

-

Comparative Analysis :

- A comparative study involving similar compounds revealed that BCNU exhibited superior efficacy in inducing apoptosis in astrocytoma cells when compared to other pyrazine derivatives.

-

Mechanistic Insights :

- Further investigations into the molecular mechanisms revealed that BCNU's action leads to an increase in reactive oxygen species (ROS), which contributes to oxidative stress and subsequent cell death.

The biochemical properties of this compound highlight its role as a reactive intermediate in various chemical reactions:

- Reactivity : The presence of halogen substituents (bromine and chlorine) enhances its reactivity, making it suitable for nucleophilic substitution reactions.

- Applications : Beyond its anticancer properties, this compound serves as an intermediate in synthesizing other biologically active molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-3-chloropyrazine-2-carbonitrile?

- Methodological Answer : The synthesis of halogenated pyrazine derivatives often involves nucleophilic substitution or coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a reagent used in coupling carboxyl groups with amines, as seen in the synthesis of related pyrazine-carbonitrile derivatives . A typical approach could involve:

Bromination/chlorination of a pyrazine precursor (e.g., pyrazine-2-carbonitrile) using reagents like PCl₅ or N-bromosuccinimide.

Purification via recrystallization (e.g., using ethyl acetate) or column chromatography.

Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the positions of Br and Cl substituents. For example, deshielding effects in pyrazine rings help identify substitution patterns .

- LC-MS/HRMS : To verify molecular weight (e.g., HRMS with ESI+ ionization provides accurate mass data, as used for structurally similar compounds) .

- FT-IR : To confirm nitrile (C≡N) stretching vibrations (~2200–2260 cm⁻¹).

Q. What are the safety and storage guidelines for handling bromo-chloro pyrazine derivatives?

- Methodological Answer : Bromo-chloro pyrazines require inert storage conditions (argon/nitrogen atmosphere) at 2–8°C to prevent degradation, as seen for analogs like methyl 3-bromo-6-chloropyrazine-2-carboxylate . Use PPE (gloves, goggles) and avoid exposure to moisture to minimize hydrolysis risks. Hazards such as H302 (harmful if swallowed) are common in related compounds .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for synthesizing this compound derivatives?

- Methodological Answer :

- Reagent Selection : Use coupling agents like EDCI with HOBt (hydroxybenzotriazole) to reduce racemization and improve yields .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.

- Temperature Control : Maintain reaction temperatures between 0–25°C to balance reaction rate and side-product formation.

Q. How to resolve discrepancies in NMR data for halogenated pyrazine derivatives?

- Methodological Answer : Contradictions in NMR shifts may arise from solvent effects or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm substitution patterns.

- Comparative Analysis : Cross-reference with literature data for structurally similar compounds (e.g., methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate) .

- Purification : Repeat recrystallization or use preparative HPLC to isolate pure fractions .

Q. What purification techniques effectively remove byproducts in this compound synthesis?

- Methodological Answer :

- Recrystallization : Use solvent pairs like ethyl acetate/hexane to isolate the target compound.

- Suspension Crystallization : For high-purity yields, suspend crude product in acetonitrile and filter, as demonstrated for pyrazine analogs .

- Chromatography : Silica gel columns with gradient elution (e.g., 5–20% ethyl acetate in hexane) separate halogenated byproducts.

Q. How to enhance regioselectivity in halogenation reactions of pyrazine carbonitriles?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., methoxy) to steer halogenation to specific positions.

- Catalytic Systems : Use Lewis acids like FeCl₃ to stabilize transition states and favor para/meta substitution .

- Kinetic Control : Lower reaction temperatures (−10°C to 0°C) to favor thermodynamically disfavored products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。